molecular formula C9H15F2N3 B1478795 4,4-difluorooctahydro-2H-isoindole-2-carboximidamide CAS No. 2098066-37-4

4,4-difluorooctahydro-2H-isoindole-2-carboximidamide

Cat. No.: B1478795
CAS No.: 2098066-37-4
M. Wt: 203.23 g/mol
InChI Key: GCZCORFCBNIOQD-UHFFFAOYSA-N
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Description

4,4-Difluorooctahydro-2H-isoindole-2-carboximidamide is a chemical compound with the molecular formula C9H15F2N3 . It has an average mass of 203.232 Da and a monoisotopic mass of 203.123398 Da . This compound is used in scientific research due to its unique properties, making it suitable for various applications, including drug discovery, catalysis, and materials science.


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms . The exact structure and arrangement of these atoms are not provided in the search results.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Regioselective Synthesis of Isoindole Derivatives : A study demonstrates the efficient regioselective synthesis of 3-iodoindole N-carboximidamides via sequential aza-Wittig/iodine-induced cyclization, starting from accessible 2-alkynylphenyl iminophosphorane, isocyanates, and various nucleophiles (Yi‐Bo Nie et al., 2012). This method could potentially be applied to synthesize derivatives similar to "4,4-difluorooctahydro-2H-isoindole-2-carboximidamide".

  • Palladium-Catalyzed Reduction : Another study elaborates on the formation of tetrahydro-2H-isoindoles through palladium-catalyzed hydride reduction, highlighting the chemical reactivity and potential modifications of the isoindole backbone (Duen-Ren Hou et al., 2007).

Applications in Material Science and Catalysis

  • Photophysical Properties and Material Applications : The synthesis and characterization of a novel phthalimide derivative containing an isoindole moiety demonstrate its potential applications in material science due to its solvatochromic behavior and dipole moments. This suggests that isoindole derivatives could be valuable in developing photodynamic therapy agents and materials for solar energy conversion (K. Akshaya et al., 2016).

  • Synthesis and Application of Isoindole-based Ligands : A series of novel S,N-heterocyclic carboximidamides were synthesized and utilized as ligands for Zn(II) and Cu(II) complexes. Notably, Zn(II) complexes exhibited catalytic activity for the copolymerization of carbon dioxide and epoxides, indicating the utility of isoindole derivatives in catalysis and polymer synthesis (M. Walther et al., 2006).

Mechanism of Action

Properties

IUPAC Name

7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N3/c10-9(11)3-1-2-6-4-14(8(12)13)5-7(6)9/h6-7H,1-5H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZCORFCBNIOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(C1)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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